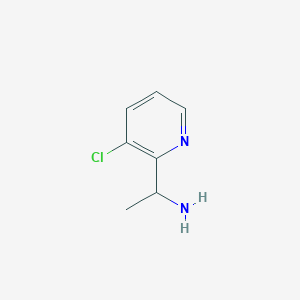

![molecular formula C15H12ClF6N B2556015 Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-30-2](/img/structure/B2556015.png)

Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 'TFB-TA' and has been used in various research studies as a key component.

Scientific Research Applications

Environmental Estrogens and Health Impacts

Environmental Estrogenic Activity : Chemicals with estrogenic activity, like Bisphenol A (BPA) and its analogs, have been extensively studied for their physiological effects, especially on the reproductive system. These compounds can be hazardous to development and reproduction due to their potential to interfere with or mimic estrogenic hormones. Methoxychlor is an example of such a chemical, showcasing how environmental estrogens can affect fertility, pregnancy, and developmental processes in both males and females (Cummings, 1997).

Occupational Exposure : Occupational exposure to compounds like Bisphenol A (BPA) has been linked to higher detected levels in individuals compared to environmental exposures. Studies have shown that male workers exposed to BPA are at greater risk of sexual dysfunction, suggesting the need for careful assessment of workplace exposures to such chemicals (Ribeiro, Ladeira, & Viegas, 2017).

Endocrine Disruption and Carcinogenic Potential : The search for alternatives to BPA due to its reproductive toxicity and endocrine-disrupting properties has led to the development of other bisphenols. However, the carcinogenic, mutagenic, and reproductive toxicity of these alternatives remains a concern, highlighting the need for comprehensive evaluations of their health effects (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Environmental Fate and Exposure

Environmental Occurrence and Human Exposure : BPA and its analogs are pervasive in the environment, leading to widespread human exposure. This exposure is concerning due to the hormonal and obesogenic effects of these compounds. Studies highlight the need for further investigation into the impact of BPA analogs on obesity and health, especially in children, where adverse effects may be more pronounced (Andújar, Gálvez-Ontiveros, Zafra-Gómez, Rodrigo, Álvarez-Cubero, Aguilera, Monteagudo, & Rivas, 2019).

Global Assessment of BPA : A global assessment of BPA in the environment underscores the ubiquity of this compound in effluent discharges, surface waters, sewage sludge, and more. This widespread occurrence poses significant environmental quality concerns, with frequent exceedances of predicted no-effect concentrations for aquatic life, particularly in Asia. This global perspective calls for enhanced environmental assessment and management programs (Corrales, Kristofco, Steele, Yates, Breed, Williams, Brooks, 2015).

properties

IUPAC Name |

bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTFGOBWNVPXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride](/img/structure/B2555933.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2555934.png)

![Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2555937.png)

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2555951.png)